
Arsenophenylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arsenophenylglycine, also known as this compound, is a useful research compound. Its molecular formula is C16H16As2N2O4 and its molecular weight is 450.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Historical Context
Arsenophenylglycine was developed in the early 20th century as part of the search for effective treatments for trypanosomiasis and syphilis. It was synthesized by Alfred Bertheim and tested by Paul Ehrlich, who recognized its potential as a chemotherapeutic agent. The compound demonstrated promising results against trypanosomiasis with lower toxicity compared to its predecessors, such as Atoxyl (aminophenyl arsenic acid) .
Infectious Diseases
This compound has been primarily studied for its efficacy against:
- Trypanosomiasis : Clinical trials in the early 1900s showed that this compound was effective in treating African sleeping sickness. It exhibited a trypanosomicidal effect with relatively low toxicity in animal models .
- Syphilis : The compound was also evaluated for treating syphilis, where it showed potential in halting the progression of the disease in patients with progressive paralysis . The preliminary results indicated that it could stabilize the clinical course of the disease, although further studies were necessary to confirm its efficacy .
Cancer Treatment
Recent research has revived interest in arsenic compounds, including this compound, for their potential in oncology:
Case Study 1: Treatment of Trypanosomiasis
In clinical trials conducted in the early 1900s, patients treated with this compound showed significant improvement in symptoms associated with trypanosomiasis. However, some patients experienced severe hypersensitivity reactions, necessitating careful monitoring during treatment .
Case Study 2: Syphilis Management
A study involving patients with progressive paralysis due to syphilis indicated that treatment with this compound could lead to a decrease in symptoms and stabilization of the disease's progression. The researchers noted that while not all patients responded positively, those treated early showed promising outcomes .
Comparative Efficacy
The following table summarizes the comparative efficacy and toxicity profiles of this compound against other arsenical compounds:
Compound | Efficacy Against | Toxicity Profile | Historical Use |
---|---|---|---|
This compound | Trypanosomiasis, Syphilis | Moderate | Early 20th century |
Atoxyl | Trypanosomiasis | High (risk of blindness) | Early treatment for sleeping sickness |
Arsphenamine | Syphilis | Moderate to High | First "magic bullet" for syphilis |
Arsenic Trioxide | Acute Promyelocytic Leukemia | Low | Approved by FDA for leukemia |
常见问题
Q. Basic: What are the established synthetic pathways for arsenophenylglycine, and what analytical methods are recommended for confirming its purity and structure?
This compound synthesis typically involves the reaction of phenylglycine derivatives with arsenic trioxide under controlled conditions. Key steps include:
- Synthesis : Use of N-protected phenylglycine intermediates to avoid unwanted side reactions. Reaction conditions (e.g., pH, temperature) must be optimized to minimize arsenic dimerization .
- Purification : Column chromatography or recrystallization to isolate the compound, followed by lyophilization for stability .
- Characterization :
- Spectroscopy : NMR (e.g., 1H, 13C) to confirm aromatic proton environments and arsenic bonding. FTIR for functional group validation.
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- Elemental Analysis : Quantify arsenic content via ICP-MS to verify stoichiometry .
Q. Advanced: How can researchers resolve contradictions in reported efficacy of this compound against spirochete infections across different in vivo models?
Discrepancies often arise from variability in experimental design:
- Model Selection : Compare results from murine vs. non-human primate models, noting differences in immune response and drug metabolism .
- Dosage Protocols : Standardize dosing regimens (mg/kg) and administration routes (e.g., intraperitoneal vs. oral) to control bioavailability .
- Data Normalization : Account for host-pathogen interactions (e.g., bacterial load at baseline) using multivariate regression analysis .
- Hypersensitivity Analysis : Retrospectively evaluate clinical trial data for confounding variables like patient comorbidities or concurrent medications .
Q. Basic: What historical preclinical models were pivotal in evaluating this compound’s antitrypanosomal activity, and how have these models evolved?
Paul Ehrlich’s early work used murine models infected with Trypanosoma brucei to demonstrate this compound’s trypanocidal effects. Key developments include:
- Early Models : Mice treated with 50 mg/kg doses showed reduced parasitemia within 72 hours, but neurotoxicity limited therapeutic windows .
- Modern Adaptations :
Q. Advanced: What methodological considerations are critical when designing dose-response studies for this compound to minimize neurotoxicity while maintaining efficacy?
- Preclinical Phase :
- Clinical Translation :
Q. Basic: Which spectroscopic and chromatographic techniques are most effective in characterizing this compound derivatives?
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ions ([M+H]+) and arsenic isotopic patterns .
- X-ray Crystallography : Resolve arsenic coordination geometry in single crystals, though limited by compound stability .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify breakdown products .
Q. Advanced: How should researchers approach meta-analyses of this compound’s clinical trial data given variability in historical reporting standards?
- Data Harmonization : Convert legacy data (pre-1950s) into standardized metrics (e.g., parasite clearance time, adverse event coding) .
- Bias Adjustment : Use funnel plots and Egger’s regression to detect publication bias in small-sample studies .
- Subgroup Analysis : Stratify results by arsenic formulation (free vs. complexed) and patient demographics .
属性
CAS 编号 |
52993-93-8 |
---|---|
分子式 |
C16H16As2N2O4 |
分子量 |
450.15 g/mol |
IUPAC 名称 |
2-[4-[4-(carboxymethylamino)phenyl]arsanylidenearsanylanilino]acetic acid |
InChI |
InChI=1S/C16H16As2N2O4/c21-15(22)9-19-13-5-1-11(2-6-13)17-18-12-3-7-14(8-4-12)20-10-16(23)24/h1-8,19-20H,9-10H2,(H,21,22)(H,23,24) |
InChI 键 |
ZICGACODJNFENP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCC(=O)O)[As]=[As]C2=CC=C(C=C2)NCC(=O)O |
规范 SMILES |
C1=CC(=CC=C1NCC(=O)O)[As]=[As]C2=CC=C(C=C2)NCC(=O)O |
Key on ui other cas no. |
52993-93-8 |
同义词 |
arsenophenylglycine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。